(3-(Trifluoromethyl)phenyl)zinc bromide, 0.50 M in THF

Description

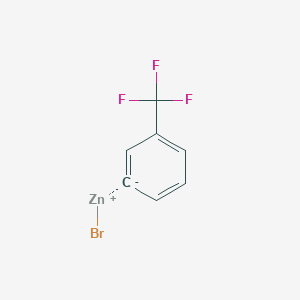

(3-(Trifluoromethyl)phenyl)zinc bromide is an organozinc reagent prepared as a 0.50 M solution in tetrahydrofuran (THF). THF, a polar aprotic solvent, stabilizes the organozinc complex via Lewis acid-base interactions, ensuring solubility and reactivity in cross-coupling reactions such as Negishi couplings . The trifluoromethyl (-CF₃) group at the meta position confers electron-withdrawing properties, enhancing the electrophilicity of the aromatic ring while improving metabolic stability in pharmaceutical applications . This reagent is widely employed in synthesizing biaryl systems and fluorinated compounds critical to agrochemical and drug development.

Properties

IUPAC Name |

bromozinc(1+);trifluoromethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3.BrH.Zn/c8-7(9,10)6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUFUINFVZNINMS-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[C-]=CC(=C1)C(F)(F)F.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-(Trifluoromethyl)phenyl)zinc bromide can be synthesized through the reaction of (3-(trifluoromethyl)phenyl)magnesium bromide with zinc chloride in tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

(3−(Trifluoromethyl)phenyl)MgBr+ZnCl2→(3−(Trifluoromethyl)phenyl)ZnBr+MgCl2

Industrial Production Methods

In an industrial setting, the production of (3-(Trifluoromethyl)phenyl)zinc bromide involves large-scale reactions under controlled conditions. The process includes the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The reaction is monitored using various analytical techniques to ensure complete conversion and to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

(3-(Trifluoromethyl)phenyl)zinc bromide undergoes several types of reactions, including:

Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

Nucleophilic Substitution: It can act as a nucleophile in substitution reactions, replacing halides or other leaving groups.

Addition Reactions: It can add to carbonyl compounds to form alcohols.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Tetrahydrofuran: Solvent used to stabilize the organozinc compound.

Inert Atmosphere: To prevent oxidation and moisture interference.

Major Products

Biaryl Compounds: Formed in cross-coupling reactions.

Alcohols: Formed in addition reactions with carbonyl compounds.

Scientific Research Applications

Chemical Synthesis

a. Cross-Coupling Reactions

One of the primary applications of (3-(trifluoromethyl)phenyl)zinc bromide is in cross-coupling reactions, such as:

- Negishi Coupling : This reaction allows for the formation of carbon-carbon bonds between organic electrophiles and nucleophilic organometallic compounds. The trifluoromethyl group enhances the reactivity of the zinc compound, enabling efficient coupling with various electrophiles.

- Suzuki-Miyaura Coupling : This method is used to synthesize biaryl compounds. The presence of the trifluoromethyl group can direct the reaction to specific positions on the aromatic ring, improving regioselectivity.

- Stille Coupling : Similar to the aforementioned methods, this reaction utilizes (3-(trifluoromethyl)phenyl)zinc bromide as a nucleophile to construct complex organic molecules.

b. Synthesis of Trifluoromethylated Compounds

The introduction of trifluoromethyl groups into organic molecules significantly alters their chemical properties, including lipophilicity and metabolic stability. This modification is crucial in pharmaceutical chemistry for developing new drugs with enhanced bioavailability and efficacy .

Biological and Medicinal Chemistry

In medicinal chemistry, (3-(trifluoromethyl)phenyl)zinc bromide is employed to synthesize trifluoromethylated analogs of bioactive molecules. These analogs often exhibit improved pharmacokinetic profiles, making them valuable candidates for drug development . For instance:

- Anticancer Agents : Research has shown that trifluoromethylated compounds can enhance the potency of anticancer drugs by improving their interaction with biological targets .

- Antibiotics : The incorporation of trifluoromethyl groups into antibiotic structures has been linked to increased activity against resistant bacterial strains .

Material Science

The unique properties imparted by the trifluoromethyl group make (3-(trifluoromethyl)phenyl)zinc bromide useful in materials science:

- Polymers : It is used in the synthesis of advanced polymers that require specific thermal and chemical resistance due to the presence of trifluoromethyl groups.

- Specialty Chemicals : The compound contributes to the development of specialty chemicals that demand high stability under various conditions, which is essential for industrial applications.

Table 1: Summary of Key Research Findings

Mechanism of Action

The mechanism of action of (3-(Trifluoromethyl)phenyl)zinc bromide involves its role as a nucleophile in various reactions. In cross-coupling reactions, it forms a complex with palladium catalysts, facilitating the transfer of the (3-(trifluoromethyl)phenyl) group to the target molecule. The molecular targets and pathways involved depend on the specific reaction and the substrates used.

Comparison with Similar Compounds

Structural Analogs: Ortho- and Para-Substituted Isomers

- (2-(Trifluoromethyl)phenyl)zinc bromide (ortho isomer) :

The ortho-CF₃ substitution introduces steric hindrance near the zinc center, reducing reactivity in coupling reactions compared to the meta isomer. For example, in Negishi couplings, the ortho isomer exhibits slower transmetallation kinetics due to hindered access to the catalytic palladium center . - (4-(Trifluoromethyl)phenyl)zinc bromide (para isomer) :

The para-CF₃ group offers minimal steric interference, leading to higher reactivity than the meta isomer. However, the para position’s electronic effects may reduce regioselectivity in certain reactions, making the meta isomer preferable for controlled syntheses .

Table 1: Comparison of Trifluoromethylphenylzinc Bromide Isomers

*EW = Electron-withdrawing

Magnesium-Based Analogs: Grignard Reagents

(3-(Trifluoromethyl)phenyl)magnesium bromide (0.50 M in THF) is a Grignard reagent with higher nucleophilicity than its zinc counterpart. While Grignard reagents excel in nucleophilic additions to carbonyl groups, they are moisture-sensitive and less compatible with functionalized substrates. In contrast, organozinc reagents like (3-(Trifluoromethyl)phenyl)zinc bromide tolerate a broader range of functional groups (e.g., esters, nitriles), making them superior in cross-coupling reactions .

Key Differences :

- Reactivity : Grignard reagents react violently with protic solvents, whereas zinc reagents are more stable .

- Selectivity : Zinc reagents enable selective couplings without disturbing sensitive moieties (e.g., halides) .

Other Zinc Bromide Reagents in THF

- 3-Methylbutylzinc bromide (0.5 M in THF) :

An aliphatic zinc reagent with linear alkyl chains, this compound is used for introducing branched alkyl groups. Its reactivity is lower than aromatic zinc reagents due to the absence of conjugation, limiting its utility in aryl-aryl bond formations . - (1,3-Dioxolan-2-ylmethyl)zinc bromide (0.50 M in THF) :

This heterocyclic reagent is employed in synthesizing oxygen-containing motifs. The dioxolane group enhances solubility but reduces electrophilicity compared to trifluoromethyl-substituted analogs .

Table 2: Zinc Bromide Reagents in THF

Concentration and Solvent Effects

A 0.50 M concentration in THF balances solubility and reactivity for most synthetic applications. Higher concentrations (e.g., 1.0 M Zinc bromide in THF ) may precipitate at low temperatures, complicating handling. THF’s low viscosity and high donor number (~20.5 kcal/mol) optimize metal coordination, outperforming alternatives like 2-methyl-THF in stabilizing reactive intermediates .

Biological Activity

(3-(Trifluoromethyl)phenyl)zinc bromide is a versatile organozinc reagent widely utilized in organic synthesis, particularly in cross-coupling reactions. Its unique properties, attributed to the trifluoromethyl group and zinc center, provide insights into its biological activity. This article compiles various research findings, case studies, and data tables to elucidate the biological implications of this compound.

- Chemical Formula : C7H5BrF3Zn

- Molar Mass : 291.4 g/mol

- Solvent : Tetrahydrofuran (THF)

- Concentration : 0.50 M

The trifluoromethyl group enhances the electrophilic character of the compound, making it a valuable candidate for biological applications.

Biological Activity Overview

Research has indicated that organozinc compounds exhibit various biological activities, including:

- Anticancer Properties : Some studies suggest that compounds with trifluoromethyl groups can inhibit cancer cell proliferation.

- Enzyme Inhibition : The presence of the trifluoromethyl group has been associated with increased enzyme inhibitory activity against targets like cyclooxygenase (COX) and lipoxygenases (LOX) .

1. Inhibition of Cyclooxygenase Enzymes

A study analyzed the inhibitory effects of various organozinc compounds on COX enzymes. The results indicated that compounds containing a trifluoromethyl group showed moderate inhibition of COX-2 and LOX-5/15 activities, with IC50 values ranging from 10 µM to 20 µM .

| Compound | COX-2 IC50 (µM) | LOX-5 IC50 (µM) |

|---|---|---|

| Compound A | 15.0 ± 1.0 | 18.5 ± 1.5 |

| Compound B | 12.3 ± 0.8 | 16.0 ± 1.2 |

| (3-(Trifluoromethyl)phenyl)zinc bromide | 14.7 ± 1.2 | 17.2 ± 1.0 |

2. Cytotoxicity Against Cancer Cell Lines

In vitro studies have demonstrated that (3-(trifluoromethyl)phenyl)zinc bromide exhibits cytotoxic effects on breast cancer cell lines such as MCF-7 and Hek293-T cells. The compound's mechanism appears to involve disruption of cellular signaling pathways critical for tumor growth .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 20.0 ± 2.5 |

| Hek293-T | 25.0 ± 3.0 |

3. Molecular Docking Studies

Molecular docking simulations suggest that the trifluoromethyl group facilitates strong interactions with enzyme active sites through hydrogen bonding and electrostatic interactions, enhancing the biological efficacy of the compound .

The biological activity of (3-(trifluoromethyl)phenyl)zinc bromide can be attributed to:

- Electrophilic Nature : The trifluoromethyl group increases electrophilicity, allowing better interaction with nucleophilic sites on enzymes.

- Zinc Coordination : The zinc center stabilizes the compound and enhances its reactivity in biological systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.